molecular formula C12H12N2O B1265833 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone CAS No. 6123-63-3

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone

Cat. No.: B1265833
CAS No.: 6123-63-3
M. Wt: 200.24 g/mol
InChI Key: FZEDJUVQMGBVRC-UHFFFAOYSA-N
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Description

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by a phenyl group attached to the pyrazole ring and a methyl group at the 5-position, with an ethanone group at the 1-position. It is known for its diverse applications in various fields, including medicinal chemistry and organic synthesis .

Biochemical Analysis

Biochemical Properties

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These interactions are crucial for its biological activities and therapeutic potential.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-inflammatory properties are mediated through the inhibition of pro-inflammatory cytokines and enzymes . Additionally, its anti-cancer effects are attributed to the induction of apoptosis and inhibition of cell proliferation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its analgesic effects are mediated through the inhibition of cyclooxygenase enzymes, which are involved in the synthesis of prostaglandins . This binding interaction reduces pain and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound can lead to adaptive cellular responses, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as anti-inflammatory and analgesic activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, it undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These metabolic pathways are essential for its detoxification and clearance from the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . For example, it may be transported across cell membranes by organic anion transporters and distributed to target tissues, such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it exerts its effects on cellular respiration and energy metabolism . Understanding its subcellular localization is essential for elucidating its mechanism of action and therapeutic potential.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated ketones. The reaction typically occurs under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and product purity .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone has numerous applications in scientific research:

Comparison with Similar Compounds

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
  • 1-(5-Methyl-1-p-tolyl-1H-pyrazol-4-yl)ethanone
  • 1-(1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl)ethanone

Uniqueness: 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group enhances its stability and reactivity compared to other pyrazole derivatives .

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(5-methyl-1-phenylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-9-12(10(2)15)8-13-14(9)11-6-4-3-5-7-11/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZEDJUVQMGBVRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00210142
Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6123-63-3
Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
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Record name 6123-63-3
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Record name 1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
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Record name 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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